(5-Phenoxypyridin-3-yl)boronic acid
Overview
Description
(5-Phenoxypyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a phenoxy group. The unique structural features of this compound make it a valuable building block in various chemical transformations, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenoxypyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 5-bromopyridin-3-yl phenyl ether using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving reaction yields and reducing production costs. Additionally, the use of recyclable catalysts and green solvents is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: (5-Phenoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or quinone derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol or quinone derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(5-Phenoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Phenoxypyridin-3-yl)boronic acid is primarily based on its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophilic groups in proteins and enzymes, leading to the inhibition of their activity. This property is exploited in the design of enzyme inhibitors and other therapeutic agents . Additionally, the compound’s ability to participate in Suzuki-Miyaura coupling reactions is attributed to the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the pyridine ring and phenoxy group.
Pyridinylboronic Acids: Compounds with boronic acid groups attached to different positions on the pyridine ring.
Phenoxyboronic Acids: Compounds with boronic acid groups attached to phenoxy-substituted aromatic rings.
Uniqueness: (5-Phenoxypyridin-3-yl)boronic acid stands out due to its unique combination of a boronic acid group, a pyridine ring, and a phenoxy group. This structural arrangement imparts distinct electronic and steric properties, making it a versatile building block in organic synthesis and a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
(5-phenoxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO3/c14-12(15)9-6-11(8-13-7-9)16-10-4-2-1-3-5-10/h1-8,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGLMPPRPDSZPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694926 | |
Record name | (5-Phenoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850991-33-2 | |
Record name | (5-Phenoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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